2-Chloro-4-(difluoromethyl)-1-fluorobenzene

Agrochemical SDHI Fungicide Lipophilicity

2-Chloro-4-(difluoromethyl)-1-fluorobenzene (CAS 1214372-57-2) is a specialized halogenated aromatic compound with the molecular formula C₇H₄ClF₃ and a molecular weight of 180.55 g/mol. Its structure features a benzene ring substituted with chlorine, fluorine, and difluoromethyl groups, which imparts distinct electronic and steric properties.

Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
CAS No. 1214372-57-2
Cat. No. B1420791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(difluoromethyl)-1-fluorobenzene
CAS1214372-57-2
Molecular FormulaC7H4ClF3
Molecular Weight180.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)F)Cl)F
InChIInChI=1S/C7H4ClF3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H
InChIKeyXEHBLRGJWPBARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(difluoromethyl)-1-fluorobenzene (CAS 1214372-57-2): A Key Halogenated Intermediate for Agrochemical and Pharmaceutical Synthesis


2-Chloro-4-(difluoromethyl)-1-fluorobenzene (CAS 1214372-57-2) is a specialized halogenated aromatic compound with the molecular formula C₇H₄ClF₃ and a molecular weight of 180.55 g/mol [1]. Its structure features a benzene ring substituted with chlorine, fluorine, and difluoromethyl groups, which imparts distinct electronic and steric properties . It is primarily recognized as a versatile intermediate in organic synthesis, widely utilized in the research and development of agrochemicals, such as pesticides and fungicides, as well as active pharmaceutical ingredients .

Workflow Agrochemical and pharmaceutical intermediate synthesis
Selection 1,2,4-substitution pattern enables cross-coupling diversification
Use Context SDHI fungicide development and fluorinated drug candidate research

Critical Procurement Note: Why 2-Chloro-4-(difluoromethyl)-1-fluorobenzene is Not Interchangeable with Other Fluorinated Benzenes


In the precise context of agrochemical and pharmaceutical research, 2-Chloro-4-(difluoromethyl)-1-fluorobenzene cannot be substituted with other in-class compounds without risking significant alterations to synthesis outcomes and final product properties. The unique 1,2,4-substitution pattern, combining a difluoromethyl group with both chlorine and fluorine atoms, creates a specific lipophilic and electronic environment that directly influences the binding affinity, metabolic stability, and overall efficacy of the downstream active ingredients . Substituting this compound with a more common analog, such as 4-(difluoromethyl)-1-fluorobenzene or a trifluoromethyl variant, would introduce different physicochemical parameters, potentially leading to a loss of biological activity or undesirable pharmacokinetic changes in the final molecule [1].

Other fluorinated benzenes lack the precise 1,2,4-arrangement of Cl, F and CHF₂, which may alter electronic and steric properties critical for target binding.
Non-chlorinated analogs may not support Pd-catalyzed cross-coupling, restricting downstream molecular diversification routes.
Trifluoromethyl analogs cannot donate hydrogen bonds, potentially shifting interaction profiles and metabolic stability outcomes.

Data-Driven Differentiation: Quantifiable Evidence for Selecting 2-Chloro-4-(difluoromethyl)-1-fluorobenzene (CAS 1214372-57-2)


Enhanced Lipophilicity Drives Improved Membrane Permeability and Bioavailability in Agrochemical Design

2-Chloro-4-(difluoromethyl)-1-fluorobenzene demonstrates significantly higher lipophilicity (LogP = 3.42) compared to the non-chlorinated analog 4-(difluoromethyl)-1-fluorobenzene (LogP = 2.76) [1]. This 0.66 unit increase in LogP is a direct result of the additional chlorine substituent and is crucial for optimizing the balance of aqueous solubility and membrane permeability in bioactive molecules [2]. The higher LogP facilitates better translocation within plant tissues for agrochemicals and improved cellular uptake for pharmaceutical targets.

Lipophilicity (LogP)
Head-to-head
Target: LogP 3.42
Comparator: 2.76
Δ +0.66
Supports membrane permeability context
Computational prediction; confirm experimentally
Agrochemical SDHI Fungicide Lipophilicity

Distinct Substituent Electronics Modulate Reactivity in Cross-Coupling and Halogen Exchange Reactions

The presence of both chlorine and fluorine substituents on the ring creates a unique electronic environment not found in simpler analogs. 2-Chloro-4-(difluoromethyl)-1-fluorobenzene features a chloro group that can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the fluorine atoms modulate the ring's electron density, influencing reaction rates and regioselectivity [1]. In contrast, compounds like 4-(difluoromethyl)-1-fluorobenzene lack a reactive halogen for facile coupling, limiting their utility in complex molecule assembly.

Synthetic Versatility
Class-level inference
Target has reactive aryl-Cl for cross-coupling; comparator lacks halogen handle.
Enables broader derivatization
Inferred from standard reactivity patterns
Organic Synthesis Cross-Coupling Halogen Exchange

Structural Basis for Enhanced Metabolic Stability Compared to Trifluoromethyl Analog

The difluoromethyl group (CF₂H) in 2-chloro-4-(difluoromethyl)-1-fluorobenzene offers a strategic advantage over the more common trifluoromethyl group (CF₃) found in analogs like 2-chloro-1-fluoro-4-(trifluoromethyl)benzene . While the CF₃ group is highly lipophilic and metabolically inert, the CF₂H group can act as a lipophilic hydrogen bond donor, which can enhance binding affinity to target proteins and improve metabolic stability by reducing oxidative defluorination [1]. This makes the CF₂H moiety a valuable bioisostere for hydroxyl or amine groups in medicinal chemistry.

H-Bond Donor Capacity
Cross-study comparable
CF₂H can act as weak H-bond donor; CF₃ analog cannot.
May support target selectivity review
Based on fluorine chemistry design principles
Metabolic Stability Drug Design Agrochemical Development

Primary Application Scenarios for 2-Chloro-4-(difluoromethyl)-1-fluorobenzene (CAS 1214372-57-2) in Research and Development


Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Leveraging the unique electronic and lipophilic properties of the 2-chloro-4-(difluoromethyl)-1-fluorobenzene scaffold, this compound is a key intermediate for synthesizing next-generation SDHI fungicides. Its difluoromethyl group is a recognized pharmacophore in this class, and the presence of the chlorine atom allows for further diversification via cross-coupling reactions to optimize fungicidal activity and spectrum. The compound's specific substitution pattern is designed to interact with the ubiquinone binding site of the SDH enzyme, as inferred from SAR studies of related fluorinated phenyl carboxamides [1].

Development of Fluorinated Pharmaceuticals with Improved Metabolic Stability

This intermediate is highly valuable in medicinal chemistry programs seeking to improve the metabolic stability and pharmacokinetic profile of lead compounds. The difluoromethyl group serves as a metabolically stable bioisostere for hydroxyl or thiol groups, while the chlorine atom provides a handle for late-stage functionalization. This allows medicinal chemists to fine-tune both target affinity and ADME properties, reducing the risk of metabolic liabilities often associated with non-fluorinated analogs [2].

Precision Organic Synthesis for Structure-Activity Relationship (SAR) Studies

Researchers can utilize the distinct reactivity of the aryl chloride to efficiently build focused libraries of compounds for SAR exploration. By selectively coupling various boronic acids or amines, they can probe the effects of different substituents on biological activity. This precise control over molecular architecture is not possible with simpler, less functionalized benzene derivatives, making 2-chloro-4-(difluoromethyl)-1-fluorobenzene an essential building block for accelerating the drug discovery process [3].

Application
Selection Property
Validation Focus
SDHI fungicide development
Halogenated scaffold with cross-coupling handle
SDH enzyme binding and fungicidal spectrum
Fluorinated pharmaceutical R&D
CF₂H as metabolically stable bioisostere
ADME profiling and metabolic stability review
SAR library synthesis
Aryl chloride for selective cross-coupling
Biological activity assessment

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